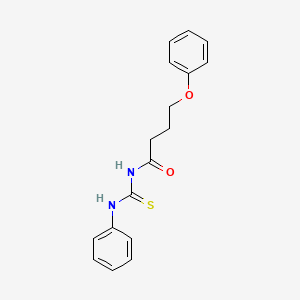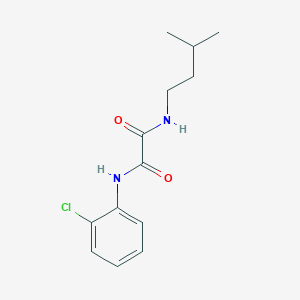![molecular formula C16H24N2O4S B4694342 5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4694342.png)
5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide
Übersicht
Beschreibung
5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. Since then, AM-251 has been widely used in scientific research to investigate the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide acts as a competitive antagonist of the CB1 receptor, which is one of the two main cannabinoid receptors in the body. It binds to the receptor with high affinity and blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system and a reduction in the downstream effects of CB1 activation.
Biochemical and Physiological Effects:
5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of acute and chronic pain. It has also been shown to reduce food intake and body weight in rodents, suggesting a potential role in the treatment of obesity. In addition, 5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system without affecting other neurotransmitter systems. However, one of the limitations of using 5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide is its relatively short half-life, which can make it difficult to maintain a consistent level of CB1 blockade over an extended period of time.
Zukünftige Richtungen
There are several potential future directions for research involving 5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide. One area of interest is the role of the endocannabinoid system in addiction and substance abuse. Another area of interest is the potential therapeutic use of CB1 antagonists in the treatment of obesity and metabolic disorders. Finally, there is ongoing research into the development of more potent and selective CB1 antagonists that could be used in a variety of research and clinical settings.
Wissenschaftliche Forschungsanwendungen
5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to modulate pain perception, appetite, mood, and memory. In addition, 5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide has been used to study the effects of cannabinoids on the cardiovascular and immune systems.
Eigenschaften
IUPAC Name |
5-(cyclopentylsulfamoyl)-2-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11(2)17-16(19)14-10-13(8-9-15(14)22-3)23(20,21)18-12-6-4-5-7-12/h8-12,18H,4-7H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUDUWITGWJAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-benzyl-2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4694272.png)
![4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]morpholine](/img/structure/B4694275.png)
![ethyl 4-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4694306.png)

![2-(1-adamantylmethyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4694312.png)
![1-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4694318.png)
![N-{[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4694324.png)
![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4694332.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4694335.png)
![N-[2-(4-chlorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B4694345.png)
![1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4694351.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4694358.png)
![N-allyl-2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4694363.png)